Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound featuring a quinoxaline moiety fused with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.
Introduction of the Diazepane Ring: The quinoxaline derivative is then reacted with a suitable diazepane precursor, often through nucleophilic substitution or cyclization reactions.
Protection of Functional Groups: The tert-butyl ester group is introduced to protect the carboxylate functionality, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinoxaline moiety is known for its biological activity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites. The diazepane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Diazepane derivatives: Compounds with similar ring structures but different functional groups.
Tert-butyl esters: Compounds with similar protective groups but different core structures.
Uniqueness
Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the combination of the quinoxaline and diazepane moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.
Properties
CAS No. |
651047-42-6 |
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Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-4H-quinoxalin-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-6-9-21(11-12-22)15-16(23)20-14-8-5-4-7-13(14)19-15/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,23) |
InChI Key |
MDNJETHQPKAEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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